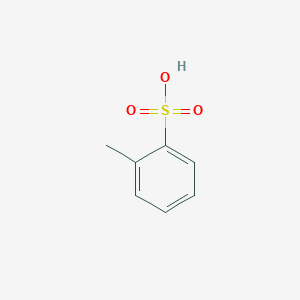

2-Methylbenzenesulfonic acid

Cat. No. B008403

Key on ui cas rn:

88-20-0

M. Wt: 172.2 g/mol

InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07009077B2

Procedure details

In a round-bottomed flask (25 cm3) equipped with a magnetic stirrer flea and stopper, 1-decyl-3-methylimidazolium trifluoromethanesulfonate (0.97 g, 2.5 mmol) and toluene (0.46g, 5.0 mmol) were added. Sulfur trioxide (0.44g, 5.5 mmol) was cautiously added (carried out in a dry box) and the mixture stirred for 1 hour. A crude sample was taken from the flask and analysed by NMR (CDCl3, 300 MHz). This showed that the reaction was complete and gave 77% of p-toluenesulfonic acid and 22% o-toluenesulfonic acid. The products were isolated from the ionic liquid by Kugelrohr distillation at 1 mmHg. This gave colourless solid (bp=200° C. at 1 mmHg). The structures were confirmed by NMR analysis and were in accordance with authentic material.

Quantity

0.97 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

F[C:2](F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C([N+]1C=CN(C)C=1)CC[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:25]1([CH3:31])[CH:30]=[CH:29]C=[CH:27][CH:26]=1.[S:32](=[O:35])(=[O:34])=[O:33]>>[C:25]1([CH3:31])[CH:30]=[CH:29][C:2]([S:3]([OH:6])(=[O:5])=[O:4])=[CH:27][CH:26]=1.[C:13]1([CH3:12])[C:18]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.97 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)[O-])(F)F.C(CCCCCCCCC)[N+]1=CN(C=C1)C

|

|

Name

|

|

|

Quantity

|

0.46 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.44 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

) and the mixture stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

carried out in a dry box

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1)S(=O)(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 22% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |